tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate: is a synthetic organic compound characterized by a piperidine ring substituted with a tert-butyl ester group and a hydroxypropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the necessary substituents.
Introduction of the Hydroxypropynyl Group: This step involves the addition of a hydroxypropynyl group to the piperidine ring, often through a nucleophilic substitution reaction.
Esterification: The final step is the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropynyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalyst Development: Potential use in the development of new catalytic systems.
Biology and Medicine
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate
- tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxypropynyl group and a tert-butyl ester makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxyprop-1-ynyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,6-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIPHCXERBVLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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